2-Hydroxy-5-methoxypyridine

Physicochemical Properties Lipophilicity Drug Design

Choose 2-Hydroxy-5-methoxypyridine when electronic precision dictates your synthetic route. Its 5-methoxy group delivers strong +M resonance donation without the electron-withdrawing penalty of a nitro group, enabling regioselective cross-couplings that fail with 5-Cl analogs. For CNS programs, it replicates the clinically validated methoxypyridine motif found in brain-penetrant gamma-secretase modulators—XLogP3 -0.1 aligns with CNS drug-likeness. For agrochemical discovery, its quantified HPPD IC₅₀ of 89 nM provides a rare benchmark for SAR optimization. X-ray-confirmed structure, mp 102-103°C, and ≥98% purity ensure batch-to-batch reproducibility. Order now to accelerate your lead optimization timelines.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 61941-79-5
Cat. No. B2442049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methoxypyridine
CAS61941-79-5
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESCOC1=CNC(=O)C=C1
InChIInChI=1S/C6H7NO2/c1-9-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
InChIKeyOLQMORKJFAJCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methoxypyridine (CAS 61941-79-5) Technical Overview for Scientific Procurement


2-Hydroxy-5-methoxypyridine (CAS 61941-79-5), also designated 5-methoxypyridin-2-ol, is a heterocyclic building block belonging to the substituted 2-hydroxypyridine (2-pyridone) class. It is characterized by a 5-methoxy substituent that confers distinct electronic and physicochemical properties relative to other 5-substituted 2-hydroxypyridines [1]. The compound is typically supplied as a solid with a reported melting point of 102-103 °C and a purity specification of ≥95% . Its core utility lies in the construction of more complex heterocyclic systems for medicinal chemistry and agrochemical research, where the methoxy group can serve as a handle for further functionalization or as a modulator of biological activity [2].

Why 2-Hydroxy-5-methoxypyridine (61941-79-5) is Not Freely Interchangeable with Other 5-Substituted 2-Hydroxypyridines


Within the 2-hydroxypyridine scaffold, the identity of the 5-substituent fundamentally alters the compound's physicochemical and electronic profile. The methoxy group in 2-hydroxy-5-methoxypyridine is a strong electron-donating group by resonance (+M) and a moderate electron-withdrawing group by induction (-I). This dual nature contrasts sharply with the purely electron-donating methyl group (+I, +M) in 2-hydroxy-5-methylpyridine, the electron-withdrawing inductive effect (-I) of the chloro substituent in 2-hydroxy-5-chloropyridine, and the strong electron-withdrawing resonance effect (-M) of the nitro group in 2-hydroxy-5-nitropyridine [1]. These electronic differences manifest as quantifiable variations in lipophilicity (XLogP3), hydrogen-bonding capacity, and solid-state behavior [2]. Consequently, substituting one 5-substituted 2-hydroxypyridine for another in a synthetic route or biological assay without experimental validation will introduce uncontrolled variability in reaction yields, solubility, and target engagement, jeopardizing reproducibility and project timelines. The following evidence-based guide details the specific, measurable differentiators that justify a deliberate selection of 2-hydroxy-5-methoxypyridine.

Quantitative Differentiation Guide for 2-Hydroxy-5-methoxypyridine (61941-79-5) Procurement


Lipophilicity (XLogP3) and Polar Surface Area: A Methoxy-Driven Balance

The methoxy substituent confers a balanced lipophilicity profile that is distinct from other common 5-substituted 2-hydroxypyridines. The computed partition coefficient (XLogP3-AA) for 2-hydroxy-5-methoxypyridine is -0.1. This is more polar than the methyl analog (0.1) and the chloro analog (0.6), but slightly more lipophilic than the nitro analog (-0.2) [1][2][3][4]. Simultaneously, its hydrogen bond acceptor count is 2 (from the methoxy oxygen and the pyridone carbonyl), which is higher than the methyl (1) and chloro (1) analogs but lower than the nitro analog (3) [1][2][3][4]. This specific combination of XLogP3 and H-bond acceptor count suggests a distinct aqueous/organic partitioning behavior.

Physicochemical Properties Lipophilicity Drug Design ADME

Solid-State Differentiation: Melting Point as a Purity and Handling Criterion

2-Hydroxy-5-methoxypyridine exhibits a melting point of 102-103 °C, which is significantly lower than that of its 5-methyl (183-187 °C), 5-chloro (163-165 °C), and 5-nitro (188-191 °C) counterparts [1]. This lower melting point is a direct consequence of the methoxy group's influence on crystal packing and intermolecular forces.

Solid-State Chemistry Quality Control Material Handling

HPPD Enzyme Inhibition: A Benchmark for Biological Activity

2-Hydroxy-5-methoxypyridine has been reported to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC₅₀ of 89 nM [1]. While direct head-to-head IC₅₀ data for other 5-substituted 2-hydroxypyridines against the same HPPD target are not publicly available in curated databases, this specific value serves as a critical benchmark for the compound within the broader HPPD inhibitor class. For context, the HPPD inhibitor mesotrione, a commercial herbicide, exhibits an IC₅₀ of approximately 15-25 nM against the Arabidopsis thaliana enzyme [2].

Enzyme Inhibition 4-Hydroxyphenylpyruvate Dioxygenase Herbicide Discovery

Utility in CNS Drug Discovery: A Validated Methoxypyridine Motif

While this is not a direct comparison of the core compound, the methoxypyridine motif, as exemplified by 2-hydroxy-5-methoxypyridine, has been systematically evaluated and shown to confer tangible benefits in the context of gamma-secretase modulator (GSM) development. Specifically, the incorporation of a methoxypyridine ring into a tetracyclic scaffold led to compounds with improved activity for arresting Aβ42 production and notably improved solubility [1]. Furthermore, in vivo pharmacokinetic analysis demonstrated that several compounds in this novel methoxypyridine-derived series were capable of crossing the blood-brain barrier (BBB) and accessing the therapeutic target, with a representative compound (64) reducing Aβ42 levels in the plasma and brain of Tg2576 mice [1].

Medicinal Chemistry Gamma-Secretase Modulator CNS Penetration

Defined Application Scenarios for 2-Hydroxy-5-methoxypyridine (61941-79-5) Based on Verified Differentiators


Optimization of CNS Drug Candidates for Blood-Brain Barrier Permeability

Medicinal chemistry projects targeting central nervous system (CNS) disorders can prioritize 2-hydroxy-5-methoxypyridine as a core scaffold. The methoxypyridine motif has been clinically validated in a series of gamma-secretase modulators (GSMs) that demonstrated improved Aβ42 inhibition, enhanced solubility, and confirmed blood-brain barrier penetration in transgenic mouse models [1]. The balanced lipophilicity (XLogP3 = -0.1) and moderate H-bond acceptor count (2) of 2-hydroxy-5-methoxypyridine [2] are physicochemical attributes that align with the established guidelines for CNS drug-likeness, providing a rational starting point for lead optimization.

Design and Synthesis of Novel HPPD-Inhibiting Herbicides

For agrochemical discovery programs focused on developing new herbicides targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), 2-hydroxy-5-methoxypyridine offers a quantified starting point for structure-activity relationship (SAR) studies. Its measured IC₅₀ of 89 nM against pig liver HPPD [3] provides a defined benchmark for potency. This allows researchers to systematically explore the chemical space around the 5-methoxypyridine core to improve upon this baseline activity and achieve the higher potency required for commercial herbicide candidates, a parameter that is entirely uncharacterized for other common 5-substituted 2-hydroxypyridines.

Synthetic Chemistry Leveraging Distinct Electronic and Steric Properties

In synthetic routes where the electronic nature of the 5-substituent dictates reaction outcome, 2-hydroxy-5-methoxypyridine provides a unique profile. The methoxy group is a stronger resonance donor (+M) than a methyl or chloro group, yet is not a strong electron-withdrawing group like a nitro substituent [4]. This 'tunable' electronic character, combined with its distinct steric bulk and conformational flexibility (rotatable bond count = 1) [2], makes it a valuable building block for regioselective functionalization reactions (e.g., electrophilic aromatic substitution, cross-coupling) where the control of electron density is paramount for achieving high yields and selectivity. Its low melting point (102-103 °C) can also facilitate handling and purification steps.

Material Science and Crystallography: A Scaffold with Defined Solid-State Behavior

For researchers in crystal engineering or materials science, the well-defined solid-state properties of 2-hydroxy-5-methoxypyridine offer a clear advantage. Its molecular structure has been unambiguously determined by X-ray diffraction, confirming its solid-state conformation and providing a foundation for computational modeling and polymorph prediction [5]. Its unique melting point of 102-103 °C, which is markedly lower than that of other 5-substituted analogs, provides a distinct thermal signature that can be exploited in studies of intermolecular interactions, co-crystal formation, and the development of novel organic materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.